molecular formula C20H14O2 B14357806 Methyl chrysene-1-carboxylate CAS No. 90340-68-4

Methyl chrysene-1-carboxylate

Cat. No.: B14357806
CAS No.: 90340-68-4
M. Wt: 286.3 g/mol
InChI Key: IWFIJMFJWRKOPY-UHFFFAOYSA-N
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Description

Methyl chrysene-1-carboxylate is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). It is a derivative of chrysene, which is known for its presence in coal tar and as a byproduct of incomplete combustion of organic matter. The compound has a molecular formula of C19H14O2 and is characterized by a methyl group attached to the chrysene backbone at the 1-position and a carboxylate group at the same position.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl chrysene-1-carboxylate can be synthesized through various organic synthesis methods. One common approach involves the Friedel-Crafts acylation of chrysene with methyl chloroformate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl chrysene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation or nitration reactions.

Major Products Formed:

    Oxidation: Formation of chrysene-1-carboxylic acid or chrysene-1-one.

    Reduction: Formation of chrysene-1-methanol or chrysene-1-aldehyde.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

Methyl chrysene-1-carboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex PAHs and as a model compound in studying PAH behavior and reactivity.

    Biology: Investigated for its potential biological activity, including its interactions with enzymes and cellular components.

    Medicine: Explored for its potential use in drug development and as a probe in studying metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of methyl chrysene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation to form reactive intermediates that can bind to DNA or proteins, leading to various biological effects. The pathways involved may include cytochrome P450-mediated oxidation and subsequent conjugation reactions.

Comparison with Similar Compounds

    Chrysene: The parent compound without the methyl and carboxylate groups.

    1-Methylchrysene: A derivative with only a methyl group at the 1-position.

    Chrysene-1-carboxylic acid: A derivative with only a carboxylate group at the 1-position.

Comparison: Methyl chrysene-1-carboxylate is unique due to the presence of both a methyl and a carboxylate group at the 1-position, which influences its chemical reactivity and biological activity. Compared to chrysene, it has enhanced solubility and reactivity due to the functional groups. The presence of the carboxylate group also allows for further derivatization and functionalization, making it a versatile compound in various applications.

Properties

CAS No.

90340-68-4

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

methyl chrysene-1-carboxylate

InChI

InChI=1S/C20H14O2/c1-22-20(21)19-8-4-7-15-17-10-9-13-5-2-3-6-14(13)16(17)11-12-18(15)19/h2-12H,1H3

InChI Key

IWFIJMFJWRKOPY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1C=CC3=C2C=CC4=CC=CC=C43

Origin of Product

United States

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